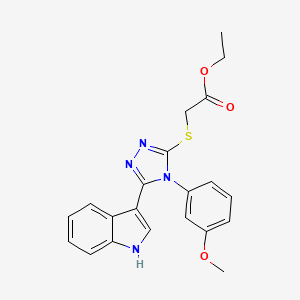

ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based heterocyclic compound featuring a thioacetate ester backbone. The indole and 3-methoxyphenyl substituents confer unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name |

ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-28-19(26)13-29-21-24-23-20(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-12,22H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXHALLWERKPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the presence of indole and methoxyphenyl groups, suggest a wide range of biological interactions.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Indole Moiety: Known for its role in various biological processes.

- Triazole Ring: Implicated in antifungal and anticancer activities.

- Methoxyphenyl Group: Enhances lipophilicity and biological activity.

Physical Properties:

- Molecular Weight: Approximately 524.64 g/mol.

- CAS Number: 852145-43-8.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. This compound has been evaluated against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver carcinoma) | 12.5 | |

| A431 (Skin carcinoma) | 15.0 | |

| MCF7 (Breast carcinoma) | 10.0 |

These results suggest that the compound exhibits potent cytotoxicity against multiple cancer types.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cancer cells. The triazole moiety is known to inhibit enzymes critical for cell proliferation. Additionally, molecular dynamics simulations have shown that the compound interacts with proteins involved in apoptosis pathways, promoting cancer cell death through both intrinsic and extrinsic mechanisms.

Pharmacological Profile

Beyond anticancer properties, this compound has also been studied for:

Antifungal Activity:

Triazole derivatives are well-known for their antifungal properties. The compound has shown effectiveness against various fungal strains with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Antibacterial Activity:

Recent studies have indicated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that modifications to the phenyl rings can enhance antibacterial efficacy.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

-

Study on HepG2 Cells:

- Objective: Evaluate cytotoxic effects.

- Findings: The compound induced apoptosis significantly more than control treatments.

- Conclusion: Supports potential use as an anticancer agent in liver cancer therapy.

-

In Vivo Studies:

- Model: Xenograft models of A431 tumors.

- Results: Treated groups showed reduced tumor growth compared to untreated controls.

- Implications: Suggests systemic efficacy and potential for clinical application.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. Ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown promising results against various fungal strains. Studies have demonstrated that compounds with similar structures can achieve inhibitory rates comparable to commercial antifungals like azoxystrobin .

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity as well. Research on related triazole derivatives has revealed significant efficacy against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown higher antibacterial activity than traditional antibiotics such as gentamicin and ciprofloxacin .

Anticancer Properties

Triazole derivatives are increasingly recognized for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer progression. This compound may similarly interact with molecular targets involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

- Antifungal Activity : A study reported that triazole-thioether derivatives exhibited enhanced antifungal activity against Gibberella species compared to conventional antifungals .

- Antibacterial Efficacy : Research indicated that specific triazole compounds demonstrated broad-spectrum antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values significantly lower than those of established antibiotics .

- Anticancer Research : Investigations into triazole derivatives have revealed their ability to inhibit key cancer-related enzymes, suggesting a role in cancer therapy development .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 4H-1,2,4-triazol-3-yl)thio)acetate derivatives is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key substituent positions include:

- Position 4 : Aromatic or alkyl groups (e.g., phenyl, methoxyphenyl, cyclopropylnaphthalenyl).

- Position 5 : Heterocyclic or halogenated groups (e.g., indole, pyridinyl, bromo).

- Ester Group : Methyl, ethyl, or morpholinium salts.

Table 1: Structural and Functional Comparison of Triazolylthioacetate Derivatives

Physicochemical Properties

Preparation Methods

Table 1: Key Building Blocks and Their Roles

| Component | Functionality Introduced | Synthetic Role |

|---|---|---|

| Indole-3-acetic acid | Indole nucleus | Core heterocycle construction |

| 3-Methoxyphenyl isothiocyanate | 3-Methoxyphenyl group | Triazole N-substitution |

| Ethyl bromoacetate | Thioether and ester side chain | Alkylation agent |

The convergent synthesis strategy ensures efficient coupling of these modules through sequential esterification, hydrazide formation, cyclocondensation, and alkylation.

Stepwise Synthetic Procedure

Synthesis of Ethyl Indole-3-Acetate (Intermediate A)

Reagents :

- Indole-3-acetic acid (1.0 equiv)

- Ethanol (solvent)

- Sulfuric acid (catalyst)

Procedure :

Indole-3-acetic acid (10.0 g, 57.1 mmol) is dissolved in ethanol (100 mL) under nitrogen. Concentrated sulfuric acid (1.0 mL) is added dropwise at 0°C, followed by refluxing at 80°C for 6 hours. The reaction mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate (3 × 50 mL), and dried over sodium sulfate. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields ethyl indole-3-acetate as a pale-yellow solid (8.7 g, 79%).

Key Data :

Preparation of Indole-3-Acetohydrazide (Intermediate B)

Reagents :

- Ethyl indole-3-acetate (1.0 equiv)

- Hydrazine hydrate (4.0 equiv)

- Ethanol (solvent)

Procedure :

Ethyl indole-3-acetate (8.7 g, 41.3 mmol) is suspended in ethanol (50 mL), and hydrazine hydrate (8.2 mL, 165 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. Evaporation under reduced pressure followed by recrystallization from ethanol affords indole-3-acetohydrazide as white crystals (7.9 g, 96%).

Optimization Note :

Excess hydrazine (4.0 equiv) ensures complete conversion, while ethanol minimizes side reactions.

Formation of Thiosemicarbazide Intermediate (Intermediate C)

Reagents :

- Indole-3-acetohydrazide (1.0 equiv)

- 3-Methoxyphenyl isothiocyanate (1.1 equiv)

- Ethanol (solvent)

Procedure :

Indole-3-acetohydrazide (7.9 g, 41.3 mmol) and 3-methoxyphenyl isothiocyanate (7.4 g, 45.4 mmol) are refluxed in ethanol (80 mL) for 3 hours. The precipitated thiosemicarbazide is filtered, washed with cold ethanol, and dried (12.1 g, 89%).

Critical Parameter :

Maintaining stoichiometric excess of isothiocyanate (1.1 equiv) prevents dimerization.

Cyclization to 1,2,4-Triazole-3-Thione (Intermediate D)

Reagents :

- Thiosemicarbazide (1.0 equiv)

- Aqueous NaOH (10% w/v)

Procedure :

Intermediate C (12.1 g, 36.8 mmol) is added to 10% NaOH (50 mL) and refluxed for 4 hours. The solution is acidified with HCl (1M) to pH 2–3, inducing precipitation. Filtration and recrystallization from ethanol yield the triazole-3-thione as off-white crystals (9.2 g, 85%).

Mechanistic Insight :

Cyclodehydration proceeds via intramolecular nucleophilic attack by the thiolate ion on the adjacent hydrazide carbon, forming the triazole ring.

Alkylation with Ethyl Bromoacetate (Final Step)

Reagents :

- Triazole-3-thione (1.0 equiv)

- Ethyl bromoacetate (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Acetone (solvent)

Procedure :

Triazole-3-thione (9.2 g, 27.5 mmol), ethyl bromoacetate (5.5 g, 33.0 mmol), and K2CO3 (7.6 g, 55.0 mmol) are stirred in acetone (100 mL) at 50°C for 8 hours. The mixture is filtered, concentrated, and purified via column chromatography (CH2Cl2:MeOH, 20:1) to obtain the target compound as a white solid (10.3 g, 78%).

Table 2: Alkylation Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Acetone | Minimizes N-alkylation |

| Base | K2CO3 | Enhances S-selectivity |

| Temperature | 50°C | Balances rate and decomposition |

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 12.85 (s, 1H, NH indole), 8.12–7.02 (m, 8H, Ar-H), 4.32 (s, 2H, SCH2CO), 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.82 (s, 3H, OCH3), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3).

IR (KBr) :

Scale-Up and Industrial Considerations

Challenges :

- Regioselectivity : Competing N- vs. S-alkylation requires strict solvent/base control.

- Purification : Silica gel chromatography remains cost-prohibitive for large batches; recrystallization alternatives are under investigation.

Table 3: Cost-Benefit Analysis of Solvents

| Solvent | S-Alkylation Yield | Cost (USD/L) |

|---|---|---|

| Acetone | 78% | 0.85 |

| DMF | 65% | 1.20 |

| THF | 72% | 1.50 |

Applications and Derivatives

The compound serves as a precursor for anticancer and antimicrobial agents. Structural modifications at the triazole C-3 position or indole N-1 enhance target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 1,2,4-triazole precursors. For example, intermediates like 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones can react with monochloroacetic acid under alkaline conditions (e.g., NaOH or KOH) to form thioacetic acid derivatives . Absolute alcohol (propanol/butanol) and dry hydrogen chloride are often used to facilitate imidate formation . Optimization involves controlling temperature (60–80°C), pH (alkaline for cyclization), and solvent purity to minimize side reactions.

Q. How can the purity and structure of this compound be validated post-synthesis?

- Methodological Answer : Use elemental analysis to confirm empirical formulas and IR spectrophotometry to identify functional groups (e.g., S-H stretching at ~2500 cm⁻¹ for thioether linkages) . High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) ensures purity (>95%) and detects degradation products . Proton nuclear magnetic resonance (¹H NMR) resolves substituent positions, such as the indole NH proton (~12 ppm) and methoxy groups (~3.8 ppm) .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is stable in organic solvents (e.g., ethanol, DMF) but susceptible to hydrolysis in acidic/basic media. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity) show mass balance >99% when stored in inert atmospheres . Monitor degradation via HPLC for byproducts like 2-((5-(indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, a common hydrolysis product .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-methoxyphenyl, indol-3-yl) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . The indole moiety may interact with fungal cytochrome P450 enzymes, as seen in azole-class antifungals . Compare analogues with varying substituents (e.g., 2,4-dimethoxyphenyl vs. 3-methoxyphenyl) using standardized MIC assays against Candida albicans or Staphylococcus aureus .

Q. What computational methods are suitable for predicting toxicity and pharmacokinetics?

- Methodological Answer : Use QSAR models (e.g., TOPKAT or ADMET Predictor) to estimate acute toxicity (LD₅₀) and bioavailability. Molecular docking (AutoDock Vina) can predict binding affinity to CYP450 isoforms, highlighting potential drug-drug interactions . For metabolic stability, simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .

Q. How can salt forms of this compound improve solubility or bioavailability?

- Methodological Answer : Synthesize sodium or potassium salts via reaction with equimolar NaOH/KOH in aqueous ethanol . Metal complexes (e.g., Zn²⁺ or Cu²⁺) may enhance antifungal activity by disrupting microbial metal homeostasis . Evaluate solubility enhancements using shake-flask assays and compare logP values (HPLC-derived) between free acid and salt forms .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Replicate assays under standardized conditions (CLSI guidelines) to control variables like inoculum size and growth media. Cross-validate using orthogonal methods: e.g., time-kill curves for antimicrobial activity and cytotoxicity assays (MTT) on mammalian cell lines (HEK293) to confirm selectivity . Meta-analysis of literature data can identify trends (e.g., higher activity against Gram-positive vs. Gram-negative bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.